molecular formula C19H18N4O2 B11985347 N'-[(E)-(3-methoxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide

N'-[(E)-(3-methoxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B11985347
M. Wt: 334.4 g/mol
InChI Key: UZDCTUMSQLEUDW-UDWIEESQSA-N
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Description

N’-[(E)-(3-methoxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide is a compound belonging to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-methoxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 3-methoxybenzaldehyde and 4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-methoxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to its corresponding amine and aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Corresponding oxides or quinones.

    Reduction: Corresponding amines and aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(E)-(3-methoxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(3-methoxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or interact with cellular receptors to exert its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(3-methoxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide is unique due to its specific structural features, such as the presence of a methoxy group on the phenyl ring and the pyrazole core

Properties

Molecular Formula

C19H18N4O2

Molecular Weight

334.4 g/mol

IUPAC Name

N-[(E)-(3-methoxyphenyl)methylideneamino]-4-methyl-3-phenyl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H18N4O2/c1-13-17(15-8-4-3-5-9-15)21-22-18(13)19(24)23-20-12-14-7-6-10-16(11-14)25-2/h3-12H,1-2H3,(H,21,22)(H,23,24)/b20-12+

InChI Key

UZDCTUMSQLEUDW-UDWIEESQSA-N

Isomeric SMILES

CC1=C(NN=C1C2=CC=CC=C2)C(=O)N/N=C/C3=CC(=CC=C3)OC

Canonical SMILES

CC1=C(NN=C1C2=CC=CC=C2)C(=O)NN=CC3=CC(=CC=C3)OC

Origin of Product

United States

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